Cas no 65943-30-8 (5-(4-Bromophenyl)-1,2,4-triazin-3-amine)

5-(4-Bromophenyl)-1,2,4-triazin-3-amine is a brominated triazine derivative with a molecular formula of C9H7BrN4. This compound features a 1,2,4-triazine core substituted with an amine group at the 3-position and a 4-bromophenyl moiety at the 5-position, imparting unique reactivity and structural versatility. Its bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, making it valuable in pharmaceutical and agrochemical synthesis. The amine group further allows for functionalization, enabling the development of diverse heterocyclic scaffolds. With high purity and stability, this intermediate is well-suited for research applications in medicinal chemistry and material science.
5-(4-Bromophenyl)-1,2,4-triazin-3-amine structure
65943-30-8 structure
商品名:5-(4-Bromophenyl)-1,2,4-triazin-3-amine
CAS番号:65943-30-8
MF:C9H7N4Br
メガワット:251.08268
MDL:MFCD06739743
CID:866812

5-(4-Bromophenyl)-1,2,4-triazin-3-amine 化学的及び物理的性質

名前と識別子

    • 1,2,4-Triazin-3-amine, 5-(4-bromophenyl)-
    • 5-(4-BROMOPHENYL)-1,2,4-TRIAZIN-3-AMINE
    • 5-(4-Bromophenyl)-1,2,4-triazin-3-amine
    • MDL: MFCD06739743
    • インチ: InChI=1S/C9H7BrN4/c10-7-3-1-6(2-4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14)
    • InChIKey: YVDVINSIUHWSPX-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)Br)C2=CN=NC(=N)N2

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1

5-(4-Bromophenyl)-1,2,4-triazin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26746-0.1g
5-(4-bromophenyl)-1,2,4-triazin-3-amine
65943-30-8 95%
0.1g
$98.0 2023-09-11
Enamine
EN300-26746-0.25g
5-(4-bromophenyl)-1,2,4-triazin-3-amine
65943-30-8 95%
0.25g
$142.0 2023-09-11
Enamine
EN300-26746-0.5g
5-(4-bromophenyl)-1,2,4-triazin-3-amine
65943-30-8 95%
0.5g
$271.0 2023-09-11
TRC
B804868-25mg
5-(4-Bromophenyl)-1,2,4-triazin-3-amine
65943-30-8
25mg
$ 50.00 2022-06-06
TRC
B804868-250mg
5-(4-Bromophenyl)-1,2,4-triazin-3-amine
65943-30-8
250mg
$ 320.00 2022-06-06
Enamine
EN300-26746-2.5g
5-(4-bromophenyl)-1,2,4-triazin-3-amine
65943-30-8 95%
2.5g
$726.0 2023-09-11
1PlusChem
1P00FM8K-100mg
5-(4-BROMOPHENYL)-1,2,4-TRIAZIN-3-AMINE
65943-30-8 95%
100mg
$178.00 2024-04-22
1PlusChem
1P00FM8K-2.5g
5-(4-BROMOPHENYL)-1,2,4-TRIAZIN-3-AMINE
65943-30-8 95%
2.5g
$960.00 2024-04-22
1PlusChem
1P00FM8K-250mg
5-(4-BROMOPHENYL)-1,2,4-TRIAZIN-3-AMINE
65943-30-8 95%
250mg
$231.00 2024-04-22
1PlusChem
1P00FM8K-1g
5-(4-BROMOPHENYL)-1,2,4-TRIAZIN-3-AMINE
65943-30-8 95%
1g
$521.00 2024-04-22

5-(4-Bromophenyl)-1,2,4-triazin-3-amine 関連文献

5-(4-Bromophenyl)-1,2,4-triazin-3-amineに関する追加情報

Introduction to 5-(4-Bromophenyl)-1,2,4-triazin-3-amine (CAS No. 65943-30-8)

5-(4-Bromophenyl)-1,2,4-triazin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 65943-30-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule features a triazine core substituted with a 4-bromophenyl group at the 5-position and an amine group at the 3-position. The structural arrangement of this compound imparts unique chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.

The triazine ring system is a well-documented pharmacophore in drug discovery, renowned for its ability to interact with various biological targets. The introduction of a 4-bromophenyl moiety enhances the compound's lipophilicity and electronic properties, which can be exploited to modulate receptor binding affinities. Additionally, the presence of an amine group provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 5-(4-Bromophenyl)-1,2,4-triazin-3-amine as a lead compound for addressing challenging therapeutic targets. Studies have demonstrated its interactions with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory drugs. Furthermore, its structural similarity to known bioactive molecules suggests that it may exhibit synergistic effects when combined with other therapeutic agents.

In the context of medicinal chemistry, the synthesis of 5-(4-Bromophenyl)-1,2,4-triazin-3-amine has been optimized through various methodologies to improve yield and purity. Modern synthetic approaches leverage transition-metal catalysis and green chemistry principles to minimize waste and enhance efficiency. These innovations not only streamline the production process but also align with global sustainability goals in pharmaceutical manufacturing.

The biological evaluation of 5-(4-Bromophenyl)-1,2,4-triazin-3-amine has revealed intriguing pharmacological profiles. Preclinical studies indicate that this compound exhibits moderate activity against certain cancer cell lines by inhibiting key signaling pathways. Moreover, its ability to cross the blood-brain barrier has opened avenues for exploring its potential in central nervous system disorders. These findings underscore the importance of structural diversity in drug design and highlight the need for further investigation into its mechanism of action.

From a chemical biology perspective, 5-(4-Bromophenyl)-1,2,4-triazin-3-amine serves as a versatile building block for generating libraries of analogs. By systematically modifying substituents on the triazine ring or introducing additional functional groups, researchers can explore new chemical spaces and uncover novel bioactivities. This approach is particularly valuable in hit-to-lead optimization campaigns, where subtle structural changes can significantly enhance potency and selectivity.

The role of 5-(4-Bromophenyl)-1,2,4-triazin-3-amine in interdisciplinary research is also noteworthy. Its applications extend beyond traditional pharmaceutical development into agrochemicals and material science. For instance, derivatives of this compound have shown promise as intermediates in the synthesis of pesticides due to their stability and reactivity under various conditions. Such cross-disciplinary utility underscores the broad impact of heterocyclic chemistry on modern science.

Looking ahead, future research on 5-(4-Bromophenyl)-1,2,4-triazin-3-amine should focus on elucidating its detailed pharmacological mechanisms and exploring its potential in personalized medicine. Advances in high-throughput screening technologies will enable rapid assessment of large compound libraries derived from this scaffold. Additionally, collaborations between academic institutions and industry partners will be crucial for translating laboratory findings into clinical applications.

In conclusion,5-(4-Bromophenyl)-1,2,4-triazin-3-amine (CAS No. 65943-30-8) represents a compelling example of how structural innovation can drive therapeutic discovery. Its unique combination of chemical properties and biological relevance positions it as a cornerstone in contemporary drug development efforts. As research continues to uncover new applications for this compound,5-(4-Bromophenyl)-1,2,4-triazin-3-amine is poised to play an increasingly important role in addressing unmet medical needs worldwide.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd